tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Description
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is a boronic ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Its structure comprises a piperidine ring with a tert-butoxycarbonyl (Boc) protective group, linked via a two-carbon ethyl chain to a phenoxy group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This design enhances stability and solubility in organic solvents, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-15-12-18(13-16-26)14-17-28-20-10-8-19(9-11-20)25-30-23(4,5)24(6,7)31-25/h8-11,18H,12-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMKJMFBTRKXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also be crucial in large-scale synthesis to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₃₀BNO₄
- Molecular Weight : 311.22 g/mol
- CAS Number : 1048970-17-7
The structure features a piperidine ring substituted with a tert-butyl group and a boron-containing moiety (tetramethyl[1,3,2]dioxaborolane), which is pivotal for its reactivity and functionality.
Medicinal Chemistry Applications
- Drug Development : The incorporation of boron into organic compounds has been shown to enhance the biological activity of pharmaceutical agents. The compound can serve as a lead structure for developing new drugs targeting various diseases, particularly in oncology and neurology due to its potential neuroprotective effects.
- Targeted Delivery Systems : The phenoxy and piperidine groups may facilitate selective binding to biological targets or receptors, making this compound suitable for designing targeted drug delivery systems. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects and enhance therapeutic efficacy.
Materials Science Applications
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structural features could impart desirable properties such as increased thermal stability or enhanced mechanical strength to the resulting materials.
- Nanomaterials : Due to the presence of boron, this compound may be explored in the development of boron-containing nanomaterials. These materials have applications in electronics and photonics because of their unique optical properties.
Organic Synthesis Applications
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler precursors.
- Functional Group Transformations : The compound can serve as a versatile intermediate in organic synthesis pathways, allowing for various transformations that could yield valuable chemical entities for research and industrial purposes.
Case Study 1: Drug Development
A study investigating the anti-cancer properties of boron-containing compounds highlighted how derivatives similar to tert-butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate exhibited selective cytotoxicity against tumor cells while sparing normal cells. This suggests potential for further development as chemotherapeutic agents.
Case Study 2: Polymer Applications
Research on polymer composites incorporating boron-based compounds demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for creating advanced materials suitable for high-performance applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate involves its ability to participate in chemical reactions through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : Ethyl/methylene linkers influence steric hindrance and rotational freedom, affecting reactivity in cross-coupling reactions .
- Heterocyclic Systems : Piperazine analogs (e.g., ) may exhibit altered basicity and solubility compared to piperidine derivatives.
- Boron Positioning: Direct attachment to phenyl (vs. phenoxy) or substitution on heterocycles (e.g., pyrazole ) modulates electronic effects and binding affinity in medicinal applications.
Reactivity in Cross-Couplings:
- The ethyl-linked target compound demonstrates moderate reactivity in Suzuki couplings due to steric shielding from the phenoxy group.
- Methylene-linked analogs (e.g., ) show faster reaction kinetics, attributed to reduced steric bulk near the boron center.
- Pyrazole-containing derivatives (e.g., ) exhibit enhanced stability in aqueous media, favorable for bioconjugation applications.
Physicochemical Properties
Notes:
Biological Activity
tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a tert-butyl group and a phenoxyethyl moiety linked to a dioxaborolane. Its molecular formula is with a molecular weight of 311.22 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1048970-17-7 |
| Molecular Formula | C16H30BNO4 |
| Molecular Weight | 311.22 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry due to its ability to form reversible covalent bonds with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range for MCF-7 cells, indicating significant potency.
Neuroprotective Effects
Preliminary studies suggest that the compound may offer neuroprotective benefits:
- Mechanism : It appears to reduce apoptosis in neuronal cells subjected to oxidative stress.
- Model Used : Neuroblastoma cell lines treated with hydrogen peroxide showed reduced cell death when co-treated with the compound.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxicity against various cancer cell lines.
- Findings : Significant reduction in cell viability was observed in MCF-7 and A549 cells after treatment with varying concentrations of the compound.
-
Neuroprotection Study :
- Objective : Assess neuroprotective properties against oxidative stress.
- Findings : Co-treatment with this compound significantly reduced markers of apoptosis.
Q & A
Q. What are common synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or photoredox-mediated radical additions. For example:
- Step 1 : Lithiation of precursors using lithium diisopropylamide (LDA) in THF/hexane at −78°C .
- Step 2 : Suzuki-Miyaura coupling with boronic esters, catalyzed by Pd(OAc)₂ and ligands like tert-butyl XPhos, under inert atmospheres (40–100°C) .
- Photoredox methods : Visible-light-mediated decarboxylative radical additions using 4CzIPN as a photocatalyst in dry DMF (20 h irradiation) yield cyclized products .
| Reaction Step | Conditions | Catalyst/Ligand | Yield |
|---|---|---|---|
| Lithiation | −78°C, THF/hexane | LDA | N/A |
| Suzuki Coupling | 40–100°C, inert | Pd(OAc)₂/XPhos | 34–96% |
| Photoredox | 20 h, DMF, 1× Kessil lamp | 4CzIPN | 34% |
Q. How is this compound purified after synthesis?
Purification typically involves flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAc/hexane). For photoredox-derived products, silica gel chromatography is used to isolate cyclized adducts .
Q. What safety precautions are essential during handling?
- PPE : Wear respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy .
- Storage : Keep away from heat/ignition sources; store in a cool, dry environment under inert gas if moisture-sensitive .
- Emergency measures : Ensure access to eyewash stations and washing facilities .
Q. Which spectroscopic methods are used for characterization?
- ¹H/¹³C NMR : Key peaks include δ 1.43 ppm (tert-butyl group) and δ 1.04–1.71 ppm (piperidine CH₂ groups) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 282.42 for related piperidine derivatives) .
Q. What are its primary applications in organic synthesis?
- Suzuki-Miyaura cross-coupling : As a boronic ester precursor for C–C bond formation .
- Photoredox catalysis : Enables cyclobutane synthesis via radical-polar crossover mechanisms .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura couplings be addressed?
Q. How does moisture sensitivity impact boronate ester reactivity?
Hydrolysis of the dioxaborolane ring in humid conditions reduces coupling efficiency. Solutions include:
- Inert atmosphere : Conduct reactions under argon/nitrogen .
- Drying agents : Add molecular sieves (3Å) to reaction mixtures .
Q. How to resolve NMR data discrepancies for piperidine derivatives?
- Dynamic effects : Piperidine ring puckering causes splitting of CH₂ signals (e.g., δ 1.04–1.71 ppm). Use variable-temperature NMR to clarify .
- Impurity analysis : Compare with reference spectra from analogs (e.g., tert-butyl piperazine-1-carboxylate) .
Q. What mechanistic insights exist for photoredox applications?
Q. How stable is this compound under acidic/basic conditions?
- Acid sensitivity : The tert-butoxycarbonyl (Boc) group hydrolyzes in HCl/dioxane (25 h, 20–50°C) .
- Base stability : Stable in K₂CO₃/MeCN (20°C, 72 h), but prolonged exposure degrades the boronate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
